molecular formula C7H7N3O2 B103202 ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- CAS No. 15911-16-7

ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-

Cat. No. B103202
CAS RN: 15911-16-7
M. Wt: 165.15 g/mol
InChI Key: DINKYECDKUZHJM-UHFFFAOYSA-N
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Description

ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- is a chemical compound used in scientific research. Its versatile nature allows for diverse applications in various fields, including drug discovery, material science, and catalysis. It has been identified as a potential substrate for new aldose reductase inhibitors .


Molecular Structure Analysis

The molecular formula of ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- is C7H7N3O2 . Its average mass is 165.149 Da and its monoisotopic mass is 165.053833 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- include a density of 1.6±0.1 g/cm3, a molar refractivity of 40.7±0.5 cm3, and a molar volume of 104.3±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its ACD/LogP is -0.96, and its ACD/LogD (pH 5.5) is -0.19 .

Scientific Research Applications

Isoxazoline Derivatives in Anticancer Research

Isoxazolines, an important class of nitrogen and oxygen-containing heterocycles, have been significantly explored for their anticancer potential. Natural products containing isoxazoline derivatives have been identified as potential chemotherapeutic agents. These compounds have been studied for their structural-activity relationship and the influence of stereochemical aspects on anticancer activity, providing insights that could guide the development of novel anticancer drugs (Kamalneet Kaur et al., 2014).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been recognized for their versatility in synthetic chemistry and biological importance. These compounds have found applications in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and various medicinal applications, showcasing their broad utility in drug development and organic synthesis (Dongli Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a structural analog to the compound of interest, has been extensively used as a scaffold in kinase inhibitor design due to its ability to interact with kinases via multiple binding modes. This scaffold's versatility underlines its potential in the development of novel therapeutic agents targeting a wide range of kinase-related disorders (Steve Wenglowsky, 2013).

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

Organophosphorus azoles, including pyrroles, pyrazoles, and imidazoles, have been extensively studied for their structural characteristics using NMR spectroscopy and quantum chemistry. These studies have contributed to a deeper understanding of tetra-, penta-, and hexacoordinated phosphorus atoms in these molecules, highlighting their importance in synthetic chemistry and materials science (L. Larina, 2023).

Future Directions

As a potential substrate for new aldose reductase inhibitors , ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- may have future applications in the development of treatments for complications of diabetes. Its versatile nature also allows for diverse applications in various fields, including drug discovery, material science, and catalysis, suggesting a wide range of potential future directions.

properties

IUPAC Name

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-5-4(2)12-10-6(5)7(11)9-8-3/h1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINKYECDKUZHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166587
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-

CAS RN

15911-16-7
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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